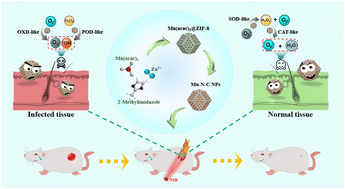Construction of Mn–N–C nanoparticles with multienzyme-like properties and photothermal performance for the effective treatment of bacterial infections†
Biomaterials Science Pub Date: 2023-11-22 DOI: 10.1039/D3BM01228J
Abstract
In this work, we successfully constructed Mn-coordinated nitrogen–carbon nanoparticles (Mn–N–C NPs) exhibiting multienzyme-like activities. In a bacterial infectious microenvironment, the POD-like and OXD-like activities of Mn–N–C NPs could synergistically trigger the generation of ROS (˙OH and O2˙−), causing oxidative damage to the bacterial cell membrane for killing bacteria. Alternatively, in neutral or weak alkaline normal tissues, the excessive O2˙− could be converted into O2 and H2O2via the SOD-like ability of Mn–N–C NPs, and subsequently their CAT-like activity catalyzed excess H2O2 into H2O and O2 for protecting normal cells through the antioxidant defense. Mn–N–C NPs also possessed a good NIR-photothermal performance, which could enhance their POD-like and OXD-like activities. Furthermore, Mn–N–C NPs could facilitate the GSH oxidation process and disrupt the intrinsic balance in the bacterial protection microenvironment with the assistance of H2O2, which is beneficial for rapid bacterial death. Undoubtedly, the Mn–N–C NPs + H2O2 system showed the highest antibacterial activity when irradiated with an 808 nm laser, destroying the bacterial membrane and causing the efflux of proteins. Moreover, the Mn–N–C NPs + H2O2 system was immune to the development of bacterial resistance and could efficiently disrupt the formation of a bacterial biofilm with negligible cytotoxicity and low hemolysis ratio. Finally, Mn–N–C NPs exhibited an excellent antibacterial performance in vivo and could accelerate wound healing without cellular inflammation production. Therefore, due to their significant therapeutic effects, Mn–N–C NPs show great potential in fighting antibiotic-resistant bacteria.


Recommended Literature
- [1] Synthesis of low-temperature-processable and highly conductive Ag ink by a simple ligand modification: the role of adsorption energy
- [2] Quinoxalino-fused sultines and their application in Diels–Alder reactions
- [3] A new method for detecting decomposition products in anaesthetic chloroform
- [4] In situ detection of Bacillus anthracis spores using fully submersible, self-exciting, self-sensing PMN-PT/Sn piezoelectric microcantilevers†
- [5] Synthesis, structure, fluorescence and electrochemical properties of a new Zn(ii)–organic framework constructed by a tricarboxylic acid ligand†
- [6] Dual-pathway chain-end modification of RAFT polymers using visible light and metal-free conditions†
- [7] In silico investigation of the role of vitamins in cancer therapy through inhibition of MCM7 oncoprotein†
- [8] Calculation of exchange couplings in the electronically excited state of molecular three-spin systems†
- [9] Sequestration of ruthenium residues via efficient fluorous-enyne termination†
- [10] Visible to infrared plasmonic absorption from silver nanostructures enabled by microreactor-assisted solution deposition

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 102153-44-6









